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Compound of Interest

Compound Name: Flgfvgqalnallgkl-NH2

Cat. No.: B12384408 Get Quote

Note: The following application notes and protocols have been generated using the well-

characterized cell-penetrating peptide (CPP) sC18 as a representative example, due to the

absence of specific published data for the peptide sequence "Flgfvgqalnallgkl-NH2".

Researchers studying novel peptides can adapt these methodologies for their specific

sequence of interest.

Introduction to sC18
sC18 is a 16-amino acid cationic peptide derived from the C-terminal domain of the human

cationic antimicrobial peptide 18 (CAP18).[1] It has been identified as an effective cell-

penetrating peptide, capable of traversing cellular membranes and delivering various cargo

molecules into the cytoplasm.[1][2] Its ability to enter cells is attributed to its high membrane

activity, allowing it to interact efficiently with the lipid environment of plasma membranes.[1]

sC18 has shown promise as a vector for delivering imaging probes and cytostatic drugs,

making it a valuable tool in cancer research and drug development.[2]

Mechanism of Cellular Uptake
The cellular entry of sC18 is a multifaceted process involving both direct penetration of the

plasma membrane and endocytotic pathways.[1] Studies have indicated that at lower

temperatures (4°C), where endocytosis is significantly inhibited, the peptide can still

accumulate within cells, suggesting a direct translocation mechanism.[2] However, endocytosis

cannot be entirely excluded as a contributing uptake route under physiological conditions.[1][3]
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The initial interaction is believed to be an electrostatic attraction between the cationic peptide

and the negatively charged components of the cell membrane, such as glycosaminoglycans.
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Caption: Proposed mechanisms for sC18 cellular uptake.

Quantitative Data Summary
The following tables summarize the reported quantitative data for sC18 and its variants.

Table 1: Cytotoxicity of sC18 and its Analogs
Peptide Cell Line

Concentration
(µM)

Cell Viability
(%)

Reference

sC18 HeLa up to 50 ~100 [1]

sC18 HeLa 100 ~75 [1]

sC18 HeLa up to 50 ~100 [1]

sC18 HeLa 100 ~75 [1]

sC18ΔE HeLa up to 50 ~100 [1]

sC18ΔE HeLa 100 ~75 [1]

sC18R,L HeLa 25 ~35 [1]

N50-sC18 Various up to 50-100 Non-toxic [3]

NrTP-sC18* Various up to 50-100 Non-toxic [3]

sC18 lacks the last four C-terminal amino acids of sC18. sC18ΔE is another analog. sC18*R,L

is a highly membrane-active but cytotoxic variant.

Table 2: Cellular Uptake Efficiency of sC18 and its Dimer
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Peptide Cell Line Observation Reference

sC18
HEK-293, MCF-7, PC-

3, HeLa

Internalized in all cell

lines
[2]

sC18 HCT-15

Decreased fluorescent

signal compared to

other cancer lines

[2]

(sC18)2 (Dimer)
HEK-293, MCF-7, PC-

3, HeLa

Higher uptake rates

than the monomer in

all cell lines

[2]

(sC18)2 (Dimer) MCF-7 vs. HEK-293

Higher uptake in

MCF-7 cancer cells

than in HEK-293 cells

[2]

sC18ΔE Not specified

Higher uptake efficacy

compared to parent

sC18

[1][4]

Experimental Protocols
Peptide Synthesis and Labeling
Objective: To synthesize the sC18 peptide and label it with a fluorescent dye for visualization

and quantification.

Materials:

Fmoc-protected amino acids

Rink amide resin

Solid-phase peptide synthesizer

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

Fluorescent dye with an NHS ester group (e.g., FITC, Atto-488 NHS ester)
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HPLC system for purification

Mass spectrometer for characterization

Protocol:

Synthesis: The peptide is synthesized on a solid-phase synthesizer using standard Fmoc

chemistry.

Labeling: The N-terminus of the resin-bound peptide is labeled with the fluorescent dye.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a

cleavage cocktail.

Purification: The crude peptide is purified by reverse-phase HPLC.

Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and

mass spectrometry.

Cell Culture and Treatment
Objective: To culture mammalian cells and treat them with the fluorescently labeled peptide.

Materials:

Mammalian cell lines (e.g., HeLa, HEK293, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Cell culture flasks/plates

Incubator (37°C, 5% CO2)

Fluorescently labeled sC18 peptide stock solution

Protocol:

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates with glass

coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


overnight.

Peptide Treatment: Replace the culture medium with fresh medium containing the desired

concentration of the fluorescently labeled sC18 peptide.

Incubation: Incubate the cells with the peptide for the desired time period (e.g., 1-4 hours) at

37°C. For mechanism studies, parallel experiments can be conducted at 4°C to inhibit

endocytosis.

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS)

to remove non-internalized peptide.

Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the amount of peptide taken up by a cell population.

Materials:

Treated and washed cells from Protocol 4.2

Trypsin-EDTA

Flow cytometer

FACS tubes

Protocol:

Cell Detachment: Detach the cells from the culture plate using trypsin-EDTA.

Cell Resuspension: Resuspend the cells in cold PBS.

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the

fluorescence intensity of individual cells.

Data Analysis: Gate the live cell population and quantify the mean fluorescence intensity,

which is proportional to the amount of internalized peptide.
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Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the subcellular localization of the internalized peptide.

Materials:

Treated and washed cells on coverslips from Protocol 4.2

Paraformaldehyde (PFA) for fixing

DAPI for nuclear staining

Mounting medium

Confocal microscope

Protocol:

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Staining: Stain the cell nuclei with DAPI for 5 minutes.

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

Imaging: Visualize the cells using a confocal microscope, capturing images in the channels

for the peptide's fluorescent label and DAPI.

Cytotoxicity Assessment (Resazurin Assay)
Objective: To determine the effect of the peptide on cell viability.

Materials:

Cells seeded in a 96-well plate

sC18 peptide solutions at various concentrations

Resazurin solution
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Plate reader (fluorescence)

Protocol:

Treatment: Treat the cells with a range of peptide concentrations for a specified duration

(e.g., 24 hours). Include untreated cells as a negative control and cells treated with a

cytotoxic agent (e.g., 70% ethanol) as a positive control.[4]

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate

reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
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Caption: General workflow for studying sC18 cell penetration.

Applications in Drug Delivery
sC18 and its analogs have demonstrated significant potential as carriers for therapeutic agents.

[5] For instance, the sC18ΔE variant has been shown to be a more efficient carrier for the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/364297357_Comparing_Variants_of_the_Cell-Penetrating_Peptide_sC18_to_Design_Peptide-Drug_Conjugates
https://www.benchchem.com/product/b12384408?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6359574/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cytotoxic drug doxorubicin than the parent sC18 peptide.[1][4] The ability of these peptides to

facilitate the entry of otherwise membrane-impermeable drugs into cancer cells opens up new

avenues for targeted cancer therapy.

Logical Relationship for Peptide-Drug Conjugate (PDC)
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Caption: Development process for an sC18-based drug conjugate.

Conclusion
The sC18 peptide serves as an excellent model for studying cell-penetrating peptides. Its well-

documented properties and the availability of detailed experimental protocols provide a solid

foundation for researchers. The methodologies outlined in these application notes can be

readily adapted for the characterization of novel CPPs, such as "Flgfvgqalnallgkl-NH2," to

elucidate their mechanisms of action and evaluate their potential as drug delivery vectors.
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Future studies may focus on enhancing the cell-type specificity and endosomal escape

efficiency of these peptides to further improve their therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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